Custodiol HTK Solution: A Technical Guide to its Mechanism of Action in Organoid Preservation
Custodiol HTK Solution: A Technical Guide to its Mechanism of Action in Organoid Preservation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organoids, as three-dimensional in vitro models that recapitulate the architecture and function of native organs, have become indispensable tools in biomedical research and drug development. Their long-term storage and preservation, however, present significant challenges, with the potential for cellular damage and loss of viability. Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution, a crystalloid solution initially developed for cardioplegia and organ transplantation, offers a promising alternative for the hypothermic preservation of organoids. This technical guide provides an in-depth exploration of the core mechanisms of action of Custodiol HTK in the context of organoid systems. It details the functions of its key components, proposes experimental protocols for its application and evaluation, and visualizes the key cellular pathways involved in organoid preservation. While direct studies on Custodiol HTK in organoids are emerging, this guide synthesizes current knowledge from whole-organ preservation and 3D cell culture to provide a foundational understanding for researchers.
Introduction to Custodiol HTK Solution
Custodiol HTK is an intracellular, crystalloid solution characterized by its low sodium and calcium content.[1] Its composition is designed to mimic the intracellular environment, thereby minimizing ionic shifts and cellular stress during periods of ischemia and hypothermia.[2][3] The solution is approved for the perfusion and flushing of donor organs, including the kidney, liver, heart, and pancreas, prior to transplantation.[4][5] Its low viscosity ensures rapid and homogenous perfusion, a critical factor for effective organ cooling and preservation.[4][6]
The primary principle behind Custodiol HTK's efficacy is the inactivation of organ function through the withdrawal of extracellular sodium and calcium. This, combined with potent buffering of the extracellular space, extends the tolerance of tissues to the interruption of blood and oxygen supply.[6][7]
Core Mechanism of Action in Organoids
While research directly investigating the mechanism of action of Custodiol HTK in organoids is still in its early stages, we can extrapolate its effects based on its known functions in whole organs and 3D cell cultures. A study on gastric tissue demonstrated that organoids could be successfully established after 48 hours of cold storage in HTK solution, indicating its potential for preserving the viability of organoid-forming stem cells.[8] The core mechanism revolves around mitigating the detrimental effects of hypothermia and ischemia, which are inherent to the preservation process.
The proposed mechanism of action in organoids can be broken down into the following key areas:
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Metabolic Depression and Energy Preservation: By reducing the extracellular concentration of sodium and calcium, Custodiol HTK induces a state of cellular quiescence, significantly lowering the metabolic rate of the organoid cells.[1][6] The inclusion of α-ketoglutarate serves as a substrate for anaerobic metabolism, supporting ATP production even in the absence of oxygen and inhibiting the accumulation of lactate (B86563).[7] This is crucial for maintaining cellular energy stores and preventing acidosis-induced damage.
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Maintenance of Ionic Homeostasis and Membrane Integrity: The intracellular-like composition of Custodiol HTK helps to prevent the large ionic shifts that typically occur during cold ischemia.[2][3] Histidine, a key component, acts as a potent buffer, maintaining a physiological pH despite the metabolic shift towards anaerobic glycolysis.[7][9] Tryptophan, another amino acid in the solution, contributes to the stabilization of cell membranes, preventing cellular swelling and leakage.[7]
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Reduction of Oxidative Stress and Apoptosis: Ischemia-reperfusion injury, a major concern during organ preservation, is characterized by the excessive production of reactive oxygen species (ROS). The components of Custodiol HTK, including histidine and mannitol, possess antioxidant properties that help to scavenge free radicals.[9] By preserving cellular integrity and energy levels, the solution also helps to prevent the activation of apoptotic pathways. Studies on cardiac organoids have shown that ischemia/reperfusion injury leads to the upregulation of apoptosis-related genes, a process that Custodiol HTK is designed to counteract.[4]
Quantitative Data and Composition
The composition of Custodiol HTK is specifically designed to achieve its protective effects. The following table summarizes the key components and their concentrations.
| Component | Concentration (mmol/L) | Primary Function(s) in Organoid Preservation |
| Sodium Chloride | 15.0 | Reduces extracellular sodium to induce cellular quiescence and prevent cellular swelling.[2][5] |
| Potassium Chloride | 9.0 | Maintains a low extracellular potassium concentration to avoid depolarization-induced injury.[2][5] |
| Potassium Hydrogen 2-ketoglutarate | 1.0 | Substrate for anaerobic ATP production, inhibits lactate accumulation.[5][7] |
| Magnesium Chloride · 6 H₂O | 4.0 | Stabilizes cell membranes and acts as a cofactor for essential enzymes.[2][5] |
| Histidine | 180.0 | Potent buffer to counteract acidosis, acts as an antioxidant.[5][7][9] |
| Histidine · HCl · H₂O | 18.0 | Part of the histidine buffering system.[5] |
| Tryptophan | 2.0 | Protects and stabilizes cell membranes.[2][7] |
| Mannitol | 30.0 | Osmotic agent to prevent cellular edema, acts as a free radical scavenger.[2][9] |
| Calcium Chloride · 2 H₂O | 0.015 | Maintains a very low extracellular calcium concentration to prevent calcium overload and activation of degradative enzymes.[2] |
Experimental Protocols
The following protocols are proposed for the application and evaluation of Custodiol HTK solution for the hypothermic preservation of organoids. These are generalized protocols and may require optimization based on the specific organoid type and experimental goals.
Protocol for Hypothermic Preservation of Organoids in Custodiol HTK
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Preparation: Pre-cool Custodiol HTK solution to 4°C.
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Organoid Harvest: Gently aspirate the culture medium from the organoid culture plate.
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Washing: Wash the organoids twice with a cold (4°C) basal medium (e.g., DMEM/F-12) to remove any residual culture medium components.
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Incubation in Custodiol HTK: Carefully add cold Custodiol HTK solution to immerse the organoids completely.
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Storage: Seal the culture plate and store it at 4°C for the desired preservation period (e.g., 24, 48, 72 hours).
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Recovery: After the storage period, aspirate the Custodiol HTK solution.
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Washing: Wash the organoids twice with fresh, pre-warmed (37°C) culture medium.
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Re-culture: Add fresh, complete culture medium and return the organoids to a 37°C, 5% CO₂ incubator.
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Viability and Functional Assessment: Evaluate organoid viability and function at various time points post-recovery (e.g., 24, 48, 72 hours).
Protocol for Assessing Organoid Viability Post-Preservation
Several methods can be employed to assess the viability of organoids after hypothermic storage.
4.2.1. Live/Dead Staining
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Reagent Preparation: Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in a suitable buffer (e.g., PBS).
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Staining: Remove the culture medium and add the staining solution to the organoids.
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Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
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Imaging: Visualize the stained organoids using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
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Quantification: Use image analysis software to quantify the ratio of live to dead cells.
4.2.2. Metabolic Activity Assay (e.g., ATP-based assay)
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Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
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Lysis: Add the reagent to the organoid culture, which will lyse the cells and release ATP.
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Incubation: Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.
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Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP and, therefore, the number of metabolically active cells.[10]
4.2.3. Quantitative Analysis of Cell Death
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Fluorescent Dye: Utilize a cell-impermeant fluorescent dye that stains the nuclei of dead cells (e.g., SYTOX Green).[1]
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Live Imaging: Perform live fluorescence microscopy to capture images of the organoids at different time points.
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Image Analysis: Use image analysis software to quantify the fluorescent signal, which corresponds to the amount of cell death.[1]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Quantification of Cytokine-Induced Cell Death in Human Colonic Organoids Using Live Fluorescence Microscopy [jove.com]
- 2. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 3. Analysis of Cell Death Induction in Intestinal Organoids In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. Modelling myocardial ischemia/reperfusion injury with inflammatory response in human ventricular cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. custodiol.com [custodiol.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. custodiol.com [custodiol.com]
- 8. Murine and Human Gastric Tissue Establishes Organoids after 48 Hours of Cold Ischemia Time during Shipment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Custodiol Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
